What is the chemical structure of 1,3-Dioleoyl-2-palmitoylglycerol?
What is the chemical structure of 1,3-Dioleoyl-2-palmitoylglycerol?
An In-depth Technical Guide to 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO)
Introduction
1,3-Dioleoyl-2-palmitoylglycerol, commonly known as OPO, is a structured triacylglycerol (TAG) of significant interest in the fields of nutrition and drug development. It is characterized by a glycerol (B35011) backbone esterified with oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.[1][2] This specific positional distribution of fatty acids mimics the structure of the most abundant triacylglycerol found in human milk fat.[1][3][4]
The unique structure of OPO is crucial for its physiological effects, which include improved absorption of fatty acids and calcium, enhanced bone development, and beneficial effects on gut microbiota.[4][5][6] Consequently, OPO is a key component in advanced infant formulas designed to more closely replicate the nutritional benefits of human breast milk.[3][5][7] This guide provides a comprehensive technical overview of OPO, covering its chemical structure, properties, synthesis, analytical methods, and biological significance for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
1,3-Dioleoyl-2-palmitoylglycerol is a triglyceride with the molecular formula C₅₅H₁₀₂O₆.[1][8][9] Its structure consists of a central glycerol molecule where the hydroxyl groups at positions 1 and 3 are esterified with oleic acid, an unsaturated C18 fatty acid, and the hydroxyl group at position 2 is esterified with palmitic acid, a saturated C16 fatty acid.[1][8]
Caption: 2D Chemical Structure of 1,3-Dioleoyl-2-palmitoylglycerol (OPO).
Physicochemical Properties
The key chemical and physical properties of OPO are summarized in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| CAS Number | 1716-07-0 | [1][2][5][8][9][10] |
| Molecular Formula | C₅₅H₁₀₂O₆ | [1][2][8][9] |
| Molecular Weight | 859.39 - 859.4 g/mol | [1][2][8][9] |
| Appearance | Clear, colorless oil or solid | [5][8][10] |
| Melting Point | 19 °C | [10] |
| Boiling Point | 802.2 °C at 760 mmHg | [10] |
| Density | 0.919 g/cm³ | [10] |
| Solubility | Soluble in Chloroform; Slightly soluble in Ethanol, Ethyl Acetate (B1210297) | [1][2][10] |
| Storage Temperature | -20°C | [4][10] |
| Synonyms | OPO, 1,3-Olein-2-Palmitin, TG(18:1/16:0/18:1), Glyceryl 1,3-dioleate 2-palmitate | [1][2][8][10] |
| IUPAC Name | [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | [8] |
Synthesis and Production
The production of OPO with high purity and regiospecificity is a key challenge. Several methods have been developed, primarily relying on enzymatic or chemoenzymatic processes to ensure the correct placement of fatty acids on the glycerol backbone.
Common Synthesis Strategies
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Enzymatic Acidolysis: This is a widely used method where a fat or oil rich in palmitic acid at the sn-2 position (like lard) or a tripalmitin (B1682551) starting material is reacted with oleic acid in the presence of an sn-1,3 specific lipase.[11] Lipases such as Novozym 435 and Lipozyme TL IM are commonly used catalysts.[12][13]
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Chemoenzymatic Synthesis: This approach involves a combination of chemical and enzymatic steps. For example, a three-step method involves the synthesis of vinyl oleate (B1233923), which then reacts with glycerol using Novozym 435 to form 1,3-diolein (B152344). This intermediate is then chemically acylated with palmitic acid to yield OPO.[14]
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Fractionation and Interesterification: Palm oil, a rich source of both palmitic and oleic acids, can be used as a starting material.[7] The process can involve fractionation to concentrate the desired fatty acids, followed by lipase-catalyzed interesterification to produce OPO.[7]
Caption: General workflow for the enzymatic synthesis of OPO.
Experimental Protocol: Chemoenzymatic Synthesis of OPO
This protocol is based on a three-step method for producing OPO.[14]
-
Synthesis of Vinyl Oleate: Perform a transvinylation reaction between vinyl acetate and oleic acid.
-
Synthesis of 1,3-diolein:
-
Synthesis of OPO:
-
Chemically synthesize OPO by reacting the purified 1,3-diolein with palmitic acid.
-
Following the reaction, purify the final OPO product. A regiopurity of 98.7% can be obtained.[14]
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Analytical Methodologies
Accurate quantification of OPO and its isomers is critical for quality control in infant formula and other nutritional products. Silver-ion high-performance liquid chromatography (HPLC) is a robust method for this purpose.
Experimental Protocol: Analysis of OPO by Silver-ion HPLC
This method allows for the separation and quantification of OPO from its isomers, such as 1,2-dioleoyl-3-palmitoylglycerol (B16418) (OOP).[15]
-
Chromatographic System:
-
Detection:
-
Quantification:
-
A linear relationship is established between the natural logarithm of the OPO peak area and the natural logarithm of its concentration (R²=0.9988).[15]
-
The method demonstrates high precision, repeatability, and accuracy for analyzing OPO content in various samples, including human milk fat and structured lipids.[15]
-
Applications and Biological Significance
The primary application of OPO is as a structured lipid in infant formulas to mimic the fat composition of human milk.[3][4][5]
Nutritional and Physiological Benefits
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Improved Fat and Calcium Absorption: In conventional formulas, free palmitic acid can form insoluble calcium soaps in the infant gut, leading to reduced absorption of both fat and calcium and harder stools. The sn-2 position of palmitic acid in OPO protects it from hydrolysis by pancreatic lipase, allowing it to be absorbed as 2-palmitoyl-glycerol. This process minimizes the formation of calcium soaps, thereby improving nutrient uptake and softening stools.[4][5][16]
-
Gut Health and Microbiota: OPO supplementation has been shown to positively influence the gut microbiota.[6][16] Studies in neonatal mice indicate that OPO promotes the growth of beneficial bacteria such as Bifidobacterium and Akkermansia and increases levels of butyrate, a short-chain fatty acid important for intestinal health.[6][17]
-
Intestinal Development: Research suggests OPO supports the structural and functional development of the intestine in early life.[6][17] It has been shown to promote the growth of intestinal villi and crypts, increase the number of intestinal stem cells, and enhance the integrity of the epithelial barrier.[17]
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Brain Development: A derivative of OPO, 2-palmitoyl glycerol (2-PG), may promote the synthesis of gamma-aminobutyric acid (GABA) in astrocytes.[16] As GABA is a crucial neurotransmitter in neural development, this suggests a potential role for OPO in supporting infant brain development.[16]
Use in Research and Development
Beyond its use in infant nutrition, OPO serves as a critical standard in lipid research. It is used as a synthetic triacylglycerol standard for investigating the fragmentation patterns of TAGs in milk fat by mass spectrometry and as a reference standard in HPLC analysis for the quality control of human milk fat substitutes.[4]
References
- 1. 1,3-Dioleoyl-2-Palmitoyl Glycerol | CAS 1716-07-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Dioleoyl-2-palmitoylglycerol =99 1716-07-0 [sigmaaldrich.com]
- 5. 1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | 1716-07-0 [chemicalbook.com]
- 6. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. lookchem.com [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
